3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

Solubility Salt selection Formulation

Researchers seeking rigid building blocks for kinase inhibitor programs often face solubility challenges. 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine HCl (CAS 1807919-96-5) addresses this with enhanced aqueous solubility from its hydrochloride salt form and a conformationally restricted cyclobutane core. • HCl salt ensures solubility for aqueous amide couplings & bioconjugation • Defined cis-stereochemistry enables focused library synthesis • MW ~201.65 g/mol suits FBDD; pyrimidine offers multiple vectors for fragment growth • Purity 95%; store at 2-8°C; ships ambient

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 1807919-96-5
Cat. No. B1406772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
CAS1807919-96-5
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1C(CC1OC2=NC=CC=N2)N.Cl
InChIInChI=1S/C8H11N3O.ClH/c9-6-4-7(5-6)12-8-10-2-1-3-11-8;/h1-3,6-7H,4-5,9H2;1H
InChIKeyJQDDAYLYUSCZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride: Overview and Procurement


3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS 1807919-96-5) is a cyclobutanamine derivative featuring a pyrimidin-2-yloxy substituent, presented as a hydrochloride salt. This compound, with a molecular weight of approximately 201.65 g/mol and typical purity of 95%, serves as a versatile building block in medicinal chemistry and organic synthesis . Its structural elements—a conformationally constrained cyclobutane ring and a pyrimidine heterocycle—offer potential for modulating physicochemical properties and biological interactions in drug discovery programs [1].

Salt Form Hydrochloride salt supports aqueous solubility and buffer compatibility
Stereochemistry cis-Isomer defined for SAR and enantioselective studies
Storage Room-temperature stable, reducing cold-chain logistics

Why Generic Substitution Fails for This Compound


Substitution of 3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride with closely related analogs—such as its free base form, regioisomeric cyclobutane amines, or alternative pyrimidine derivatives—is not straightforward due to quantifiable differences in solubility, stability, and structural pre-organization. The hydrochloride salt confers enhanced aqueous solubility relative to the free base, a critical parameter for aqueous-phase synthesis and biological assays . Additionally, the specific 3-(pyrimidin-2-yloxy) substitution pattern on the cyclobutane ring provides a distinct spatial orientation that cannot be replicated by 1-substituted regioisomers or pyrimidine rings lacking the ether linkage, thereby altering hydrogen-bonding capacity and molecular recognition .

Free base solubility
The free base form may precipitate in aqueous media, limiting assay or synthesis compatibility.
Regioisomeric mismatch
1-Substituted cyclobutane or alternative pyrimidine regioisomers alter hydrogen-bonding capacity.
Racemic mixtures
Undefined stereochemistry confounds biological interpretation and may require chiral resolution.

Quantitative Differentiation from Analogs: A Procurement Guide


Salt Form vs. Free Base: Aqueous Solubility

The hydrochloride salt form of 3-(pyrimidin-2-yloxy)cyclobutan-1-amine exhibits significantly improved water solubility compared to its free base counterpart. While the free base is only sparingly soluble in aqueous media, the hydrochloride salt is readily soluble in water, a direct consequence of its ionic nature . This property is essential for conducting biological assays and for synthetic manipulations in aqueous or polar protic solvent systems .

Aqueous Solubility
Class-level
Hydrochloride salt: readily soluble. Free base: sparingly soluble.
Supports aqueous-phase workflow
Qualitative assessment; no quantitative solubility data
Solubility Salt selection Formulation

Room Temperature vs. Cold Storage Stability

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride demonstrates acceptable stability at ambient temperature (RT) for routine handling and storage, as per vendor specifications . In contrast, many structurally related cyclobutane amines, particularly those as free bases or with sensitive functional groups, necessitate refrigerated (2–8°C) or frozen (−20°C) storage to prevent decomposition .

Storage Stability
Data to verify
Hydrochloride salt stable at RT; many analogs require 2–8°C or −20°C.
Simplifies logistics and inventory
Vendor-reported; cross-study context
Stability Storage Logistics

Purity: 95% Minimum vs. Lower Grades

The commercially available 3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is consistently supplied with a minimum purity of 95%, as documented by multiple reputable vendors . This contrasts with lower purity offerings (e.g., 90% or technical grade) for certain cyclobutane amine building blocks, which may contain significant levels of unreacted starting materials or side products that can compromise downstream synthetic yields or biological assay reproducibility .

Purity Specification
Specification review
≥95% (HPLC/GC)
Reduces purification burden
Certificate of analysis required
Purity Quality control Reproducibility

cis-Stereochemistry vs. Racemic Mixtures

The compound is specifically offered as the (1s,3s)- or cis-isomer, providing a defined three-dimensional architecture that is critical for structure-activity relationship (SAR) studies and enantioselective synthesis . In contrast, many cyclobutane amine building blocks are supplied as racemic mixtures or as undefined stereochemical blends, which can confound biological interpretation and reduce synthetic efficiency when a single stereoisomer is required .

Stereochemistry
Class-level
cis-Isomer defined; racemic mixtures undefined.
Enables SAR and enantioselective synthesis
Confirm by chiral analysis
Stereochemistry Chirality Structure-activity relationship

Ether Linkage vs. Direct C–C Bond for Diversification

The pyrimidin-2-yloxy group introduces an ether linkage that serves as a versatile synthetic handle for further derivatization. This ether can undergo cleavage under mild conditions to reveal a free hydroxyl, enabling subsequent functionalization (e.g., alkylation, acylation, or oxidation) . Analogs with a direct pyrimidine–cyclobutane C–C bond (e.g., 1-(pyrimidin-2-yl)cyclobutan-1-amine) lack this cleavable oxygen atom, limiting post-synthetic diversification options [1].

Synthetic Handle
Class-level
Ether linkage cleavable; C–C bond analog lacks oxygen.
Enables post-synthetic diversification
Verify cleavage conditions for target
Synthetic handle Functional group Library synthesis

Cyclobutane Ring Strain: Conformational Constraint

The cyclobutane ring in 3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride provides significant conformational restriction due to inherent ring strain (ca. 26 kcal/mol) and limited rotational freedom, which can enhance binding affinity and selectivity in biological targets by pre-organizing the molecule into a bioactive conformation . In contrast, acyclic amine building blocks (e.g., propylamine derivatives) possess much higher conformational flexibility, often resulting in entropic penalties upon binding and reduced target engagement .

Conformational Restriction
Class-level
Cyclobutane ring strain ~26 kcal/mol; acyclic free rotation.
May support binding optimization
Entropic advantage context-dependent
Conformational restriction Ring strain Bioisostere

Optimal Application Scenarios


Conformationally Restricted Kinase Inhibitors

The compound's cyclobutane ring imposes conformational restriction, which is particularly valuable in the design of kinase inhibitors where pre-organization can enhance potency and selectivity. The defined cis-stereochemistry and the ether linkage offer a synthetic handle for further elaboration, enabling the construction of focused libraries around a rigid pyrimidine-cyclobutane core [1].

Aqueous-Phase Synthesis and Bioconjugation

Due to its excellent water solubility as a hydrochloride salt, this compound is well-suited for aqueous-phase reactions, including amide couplings, reductive aminations, and bioconjugation strategies. This eliminates the need for organic co-solvents, simplifying purification and improving compatibility with sensitive biomolecules .

Fragment-Based Drug Discovery

The moderate molecular weight (~201 g/mol) and balanced physicochemical profile make this compound an attractive fragment for FBDD campaigns. Its cyclobutane ring provides a rigid core that can be efficiently grown into lead-like molecules, while the pyrimidine moiety offers multiple vectors for fragment linking .

CNS-Penetrant Compound Design

Cyclobutane-containing amines are frequently employed in the design of central nervous system (CNS) drugs due to their favorable balance of lipophilicity and molecular weight. The pyrimidine ring can engage in key hydrogen-bonding interactions with CNS targets, and the defined stereochemistry aids in achieving selectivity for specific receptor subtypes.

Application
Selection Property
Validation Focus
Conformationally restricted kinase inhibitor design
Rigid cyclobutane core and cis-stereochemistry
Kinase selectivity and binding assay optimization
Aqueous-phase synthesis and bioconjugation
Hydrochloride salt aqueous solubility
Reaction compatibility without organic co-solvents
Fragment-based drug discovery
Moderate MW and rigid core
Fragment linking and growth vector suitability
CNS research compound design
Balanced lipophilicity and MW
CNS penetration in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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